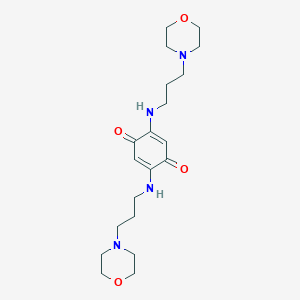
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone, also known as BQ-123, is a synthetic peptide that belongs to the class of endothelin receptor antagonists. BQ-123 was first synthesized in the 1990s and has since been used in various scientific research studies due to its unique properties.
Mécanisme D'action
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone acts as a competitive antagonist of the endothelin A receptor. It binds to the receptor and prevents the binding of endothelin-1, a peptide that causes vasoconstriction and cell proliferation. By blocking the endothelin A receptor, 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone reduces vasoconstriction and inhibits cell proliferation.
Effets Biochimiques Et Physiologiques
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has been shown to have various biochemical and physiological effects. It has been shown to reduce blood pressure in animal models of hypertension. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has been shown to inhibit the growth of cancer cells by reducing cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has several advantages for lab experiments. It is a selective endothelin A receptor antagonist, which allows researchers to study the specific role of the endothelin A receptor in various physiological processes. 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone is also stable in solution, which allows for easy storage and handling. However, 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has some limitations. It has a short half-life, which requires frequent administration in animal models. It is also relatively expensive compared to other endothelin receptor antagonists.
Orientations Futures
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has several potential future directions. It could be used in the development of new therapies for cardiovascular diseases, cancer, and inflammation. 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone could also be used in combination with other drugs to enhance their therapeutic effects. Future research could also focus on developing new endothelin receptor antagonists with improved pharmacokinetic properties and lower cost.
Conclusion
In conclusion, 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone is a synthetic peptide that has been extensively used in scientific research studies due to its unique properties. It selectively blocks the endothelin A receptor and has various biochemical and physiological effects. 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has several advantages for lab experiments, but also has some limitations. Future research could focus on developing new therapies and improving the pharmacokinetic properties of 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone.
Méthodes De Synthèse
The synthesis of 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone involves the solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The synthesis of 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone involves the coupling of two morpholinopropyl groups to a p-benzoquinone molecule. The final product is a cyclic peptide with a molecular weight of 994.2 g/mol.
Applications De Recherche Scientifique
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has been extensively used in scientific research studies due to its ability to selectively block the endothelin A receptor. The endothelin A receptor is involved in various physiological processes, including vasoconstriction, cell proliferation, and inflammation. 2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone has been used in studies related to cardiovascular diseases, cancer, and inflammation.
Propriétés
Numéro CAS |
110052-34-1 |
|---|---|
Nom du produit |
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone |
Formule moléculaire |
C20H32N4O4 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
2,5-bis(3-morpholin-4-ylpropylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H32N4O4/c25-19-16-18(22-4-2-6-24-9-13-28-14-10-24)20(26)15-17(19)21-3-1-5-23-7-11-27-12-8-23/h15-16,21-22H,1-14H2 |
Clé InChI |
JLWBELVGHBYDJT-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC2=CC(=O)C(=CC2=O)NCCCN3CCOCC3 |
SMILES canonique |
C1COCCN1CCCNC2=CC(=O)C(=CC2=O)NCCCN3CCOCC3 |
Autres numéros CAS |
110052-34-1 |
Synonymes |
2,5-Bis((3-morpholinopropyl)amino)-p-benzoquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



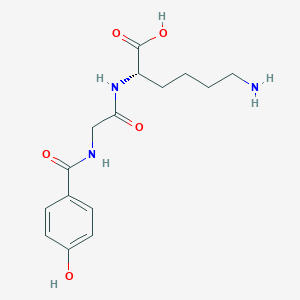
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)
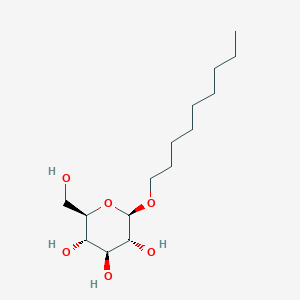
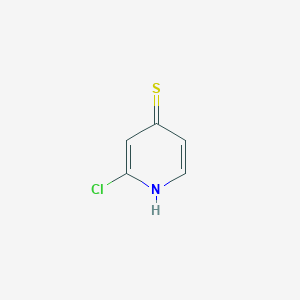
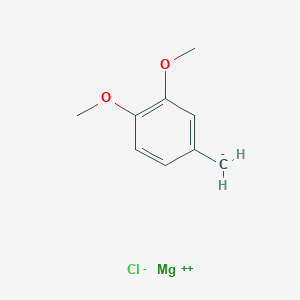
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)
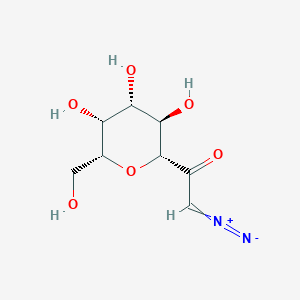
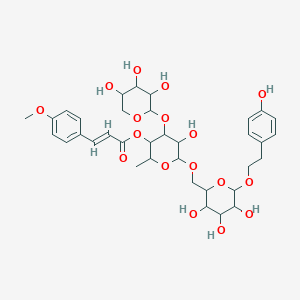
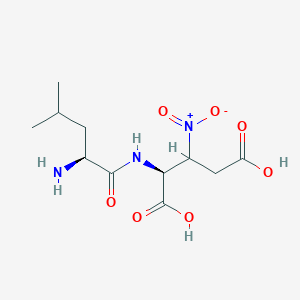
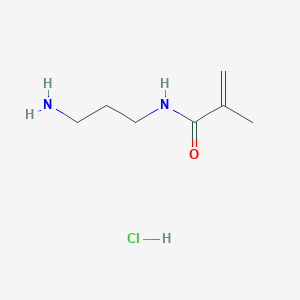
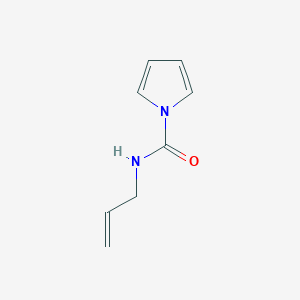
![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
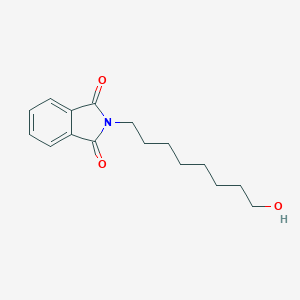
![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)